N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
- This compound may have potential pharmacological properties due to its unique structure.
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
- Industrial production methods would require optimization and scale-up, which would involve process chemistry and engineering considerations.
Chemical Reactions Analysis
Oxidation: The indole ring could undergo oxidation reactions, potentially leading to the formation of indole-4-carboxylic acid derivatives.
Reduction: Reduction of the indole or pyrrolidine rings might be possible.
Substitution: The acetamide group could undergo substitution reactions.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines) may be involved.
Major Products: These would depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or CNS-active compounds).
Biology: Explore its effects on cellular pathways, receptors, and enzymes.
Chemical Biology: Study its interactions with biomolecules.
Industry: Evaluate its use in materials science or as a building block for other compounds.
Mechanism of Action
- The mechanism likely involves interactions with specific molecular targets (e.g., receptors, enzymes, or transporters).
- Further research would be needed to elucidate the exact pathways affected by this compound.
Comparison with Similar Compounds
- Unfortunately, without specific compound names, I cannot provide a direct comparison. I recommend exploring related indole-based compounds and comparing their structures and properties.
Properties
Molecular Formula |
C22H27N3O3 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C22H27N3O3/c1-27-16-13-24-12-7-18-19(5-4-6-20(18)24)23-21(26)17-22(8-14-28-15-9-22)25-10-2-3-11-25/h2-7,10-12H,8-9,13-17H2,1H3,(H,23,26) |
InChI Key |
JCXXQPRTKLFYIA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
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